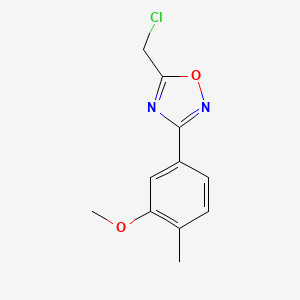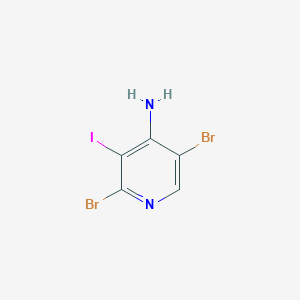
4-Pyridinamine, 2,5-dibromo-3-iodo-
Overview
Description
4-Pyridinamine, 2,5-dibromo-3-iodo- is an organic compound with the molecular formula C5H3Br2IN2. This compound belongs to the class of halogenated pyridines, which are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of multiple halogen atoms in the pyridine ring makes this compound highly reactive and versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, 2,5-dibromo-3-iodo- typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-amino-3-iodopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of 4-Pyridinamine, 2,5-dibromo-3-iodo- may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of catalysts such as palladium or copper complexes can enhance the efficiency and selectivity of the halogenation reactions, making the process more economical and scalable.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinamine, 2,5-dibromo-3-iodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, where the halogen atoms are replaced by aryl or alkynyl groups.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Coupling Reactions: Palladium or copper catalysts, along with ligands such as triphenylphosphine, are used under inert atmosphere conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-amino-2,5-dimethoxypyridine or 4-amino-2,5-dialkylpyridine can be formed.
Coupling Products: Aryl or alkynyl-substituted pyridines are the major products of coupling reactions.
Oxidation and Reduction Products: Nitro derivatives or secondary amines are formed through oxidation or reduction, respectively.
Scientific Research Applications
4-Pyridinamine, 2,5-dibromo-3-iodo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents and drug candidates.
Industry: The compound is utilized in the production of agrochemicals, dyes, and materials science.
Mechanism of Action
The mechanism of action of 4-Pyridinamine, 2,5-dibromo-3-iodo- involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form strong interactions with biological macromolecules, leading to inhibition or modulation of their functions. The amino group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2,5-dibromo-3-chloropyridine
- 4-Amino-2,5-dibromo-3-fluoropyridine
- 4-Amino-2,5-dibromo-3-methylpyridine
Uniqueness
4-Pyridinamine, 2,5-dibromo-3-iodo- is unique due to the presence of iodine, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and methyl analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, which can influence its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2,5-dibromo-3-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2IN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESLCZAJJJLPHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)I)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801300889 | |
| Record name | 2,5-Dibromo-3-iodo-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227268-81-6 | |
| Record name | 2,5-Dibromo-3-iodo-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227268-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromo-3-iodo-4-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801300889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


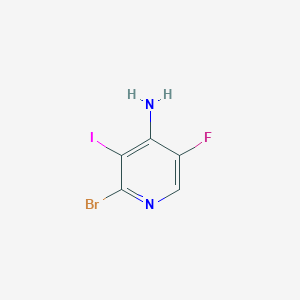
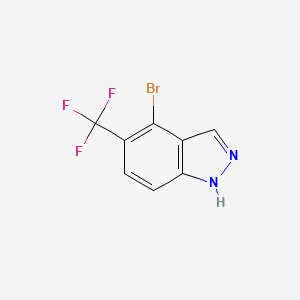
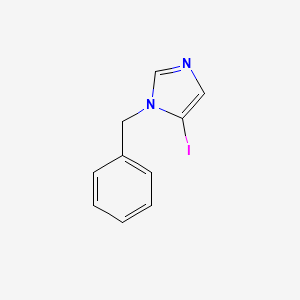
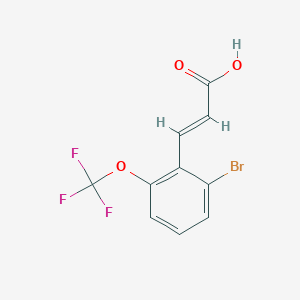


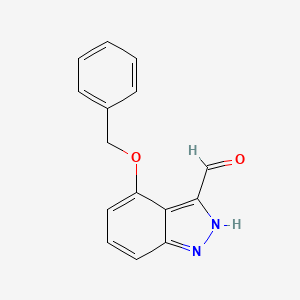
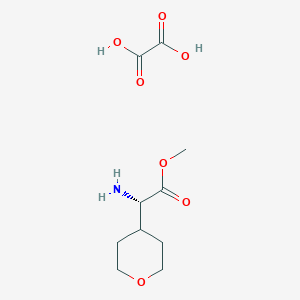
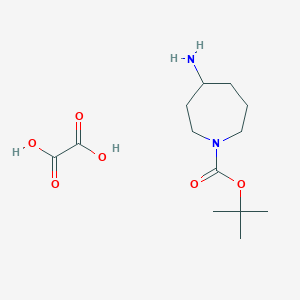
![6-Amino-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1378424.png)
![3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1378425.png)
![1-{Thieno[3,2-b]thiophene-2-carbonyl}piperazine hydrochloride](/img/structure/B1378429.png)
